Diethyl (bromodifluoromethyl)phosphonate

Overview

Description

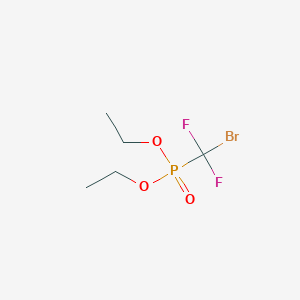

Diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6) is a versatile organophosphorus compound characterized by a bromodifluoromethyl (-CF₂Br) group attached to a phosphonate ester. Its molecular formula is C₅H₁₀BrF₂O₃P, with a molecular weight of 267.01 g/mol. Key physical properties include a density of 1.503 g/cm³, boiling point of 99–102°C (16 mmHg), and refractive index of 1.416 .

This compound is widely employed in organic synthesis, particularly in palladium-catalyzed phosphonyldifluoromethylation reactions to introduce the CF₂PO(OEt)₂ group into alkenes, enabling access to fluorinated molecules with applications in medicinal chemistry . It serves as a precursor for synthesizing phosphopeptide mimetic prodrugs targeting the SH2 domain of Stat3 and inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatases . Additionally, it acts as a difluorocarbene source for regioselective S- and O-difluoromethylation of bisphenols, enhancing their detection via GC-MS . Its reactivity stems from the electrophilic bromodifluoromethyl group, which participates in cross-coupling, radical addition, and nucleophilic substitution reactions .

Preparation Methods

Synthesis via Nucleophilic Substitution Reactions

The most widely documented route involves nucleophilic substitution between diethyl phosphite and bromodifluoromethyl bromide (BrCF₂Br). This method leverages the reactivity of phosphorus nucleophiles toward halogenated electrophiles.

Reaction Mechanism and Stoichiometry

Diethyl phosphite (HPO(OEt)₂) reacts with BrCF₂Br in a 1:1 molar ratio under anhydrous conditions. The phosphorus center attacks the electrophilic bromine, displacing bromide and forming the P–CF₂Br bond:

2 + \text{BrCF}2\text{Br} \rightarrow \text{EtO}2\text{P(O)CF}2\text{Br} + \text{HBr}

The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .

Optimization and Yield

Key parameters include:

-

Temperature control : Excess heat promotes decomposition of BrCF₂Br into difluorocarbene (CF₂), which dimerizes or reacts with solvents .

-

Base addition : Triethylamine (2.0 equiv) neutralizes HBr, shifting equilibrium toward product formation .

-

Purification : Vacuum distillation (boiling point: 99–102°C at 16 mmHg) yields 85–90% purity, with column chromatography (ethyl acetate/hexane) further enhancing purity to >97% .

Halogen Exchange from Chlorodifluoromethyl Analogues

An alternative approach replaces chlorine in diethyl chlorodifluoromethylphosphonate (ClCF₂PO(OEt)₂) with bromine using metal halides.

Lithium Bromide-Mediated Exchange

ClCF₂PO(OEt)₂ reacts with LiBr in acetonitrile at 60°C for 12 hours:

2\text{PO(OEt)}2 + \text{LiBr} \rightarrow \text{BrCF}2\text{PO(OEt)}2 + \text{LiCl}

This method achieves 75–80% conversion, though residual LiCl necessitates aqueous workup .

Limitations and Side Reactions

-

Competing elimination : Elevated temperatures (>70°C) favor β-elimination, generating PO(OEt)₂CF₂ radicals .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) improve halide solubility but risk phosphonate hydrolysis .

Analytical Characterization

Spectroscopic Data

Purity Assessment

GC-MS analysis (HP-5 column) confirms >97% purity, with residual solvents (acetonitrile, THF) below 0.1% .

Applications in Organic Synthesis

While beyond preparation methods, understanding downstream uses informs process optimization:

Chemical Reactions Analysis

Types of Reactions

Bromodifluoromethyl diethylphosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

C-C Bond Formation: It is used in reactions that involve the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with bromodifluoromethyl diethylphosphonate include palladium catalysts, bases, and various nucleophiles . The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving bromodifluoromethyl diethylphosphonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by other functional groups, resulting in a variety of substituted phosphonates .

Scientific Research Applications

Bromodifluoromethyl diethylphosphonate has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Biochemical Reactions: The compound serves as a catalyst for biochemical reactions and is used to study the structure and function of biological molecules.

Medicinal Chemistry: It is involved in the preparation of phosphopeptide mimetic prodrugs targeted to specific protein domains.

Industrial Applications: The compound is used in the synthesis of Mycobacterium tuberculosis protein tyrosine phosphatase inhibitory derivatives.

Mechanism of Action

The mechanism of action of bromodifluoromethyl diethylphosphonate involves its ability to bind to nucleophilic groups, such as amines, thiols, and carboxylates . Through covalent bond formation with these groups, the compound can exert structural and functional modifications on the targeted molecule, influencing its behavior and interactions within biological systems .

Comparison with Similar Compounds

Diethyl (bromodifluoromethyl)phosphonate belongs to a broader class of phosphonate esters. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Table 1: Key Comparative Features of this compound and Analogues

Limitations and Challenges

- Synthetic Complexity : Multi-step synthesis is required for analogues like Diethyl ((3-bromophenyl)difluoromethyl)phosphonate, involving Suzuki coupling and deprotection , whereas this compound is commercially available .

- Stability Issues : Shelf-unstable intermediates (e.g., difluoroalkyl zinc reagents) are avoided in reactions using this compound, unlike older methods .

Biological Activity

Diethyl (bromodifluoromethyl) phosphonate (DBDFP) is a significant chemical compound in the field of medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, applications, and relevant research findings.

Overview of Diethyl (Bromodifluoromethyl) Phosphonate

DBDFP is primarily used as a reagent in the synthesis of phosphopeptide mimetics and other biologically active compounds. Its structure allows it to participate in various chemical reactions, particularly those involving phosphorus chemistry. The compound is notable for its ability to generate difluorocarbene, which can be utilized in the derivatization of various organic substrates.

Biological Applications

- Synthesis of Phosphopeptide Mimetics : DBDFP serves as a reactant for creating phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3). This application is crucial for developing therapeutic agents against cancers where Stat3 is aberrantly activated .

- Inhibition of Protein Tyrosine Phosphatases : The compound has been utilized in synthesizing derivatives that inhibit Mycobacterium tuberculosis protein tyrosine phosphatases, which are critical for bacterial virulence and survival .

- Microwave-Assisted Synthesis : Research indicates that DBDFP can enhance the efficiency of microwave-assisted synthesis methods, significantly reducing reaction times while improving yields and selectivity in the formation of phosphonic acids .

1. Antiviral and Anticancer Applications

A study demonstrated that DBDFP was instrumental in synthesizing acyclic nucleoside phosphonates (ANPs), which are recognized for their antiviral properties. The microwave-assisted method using DBDFP resulted in higher yields compared to conventional methods, showcasing its potential in drug development .

2. Derivatization Techniques

DBDFP has been effectively used in derivatization methods for detecting toxic compounds such as bisphenols. The compound generates difluorocarbene that reacts with bisphenols, enhancing their detectability through gas chromatography-mass spectrometry (GC-MS). This application is particularly important for environmental monitoring and toxicology studies .

Biological Activity Data Table

| Property | Value/Description |

|---|---|

| Chemical Structure | Diethyl (bromodifluoromethyl) phosphonate |

| Molecular Weight | 253.1 g/mol |

| Solubility | Not miscible or difficult to mix with water |

| Biological Targets | SH2 domain of Stat3, Mycobacterium tuberculosis PTPs |

| Applications | Antiviral drugs, anticancer agents, environmental monitoring |

The biological activity of DBDFP can be attributed to its ability to modify biological molecules through phosphorylation mechanisms. The introduction of fluorine atoms into the phosphonate moiety significantly alters metabolic stability and biological properties compared to non-fluorinated analogs. This modification enhances the affinity of compounds for enzyme active sites, leading to increased potency against bacterial targets such as E. coli .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing diethyl (bromodifluoromethyl)phosphonate, and how can purity be optimized?

this compound is synthesized via cross-coupling reactions under transition-metal-free conditions. A validated method involves reacting bromo-3-iodobenzene with this compound in the presence of Zn-dust and CuBr in DMF, followed by purification via silica gel chromatography . Purity optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and using inert atmospheres to prevent oxidation. Post-synthesis, 31P NMR spectroscopy (δ range: 0–30 ppm for phosphonates) is critical for structural confirmation .

Q. How should researchers safely handle and store this compound to minimize hazards?

The compound is hygroscopic and reacts with water to release toxic gases (e.g., HF and HBr). Safety protocols include:

- Using PPE (gloves, goggles, lab coat) and working in a fume hood.

- Storing in airtight containers under nitrogen at 2–8°C to prevent degradation .

- Avoiding contact with oxidizing agents; incompatible materials include strong bases and metals .

In case of spills, neutralize with sodium bicarbonate and dispose of via approved hazardous waste channels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 31P NMR : A singlet peak near δ 18–22 ppm confirms the phosphonate group .

- 1H/13C NMR : Signals at δ 1.3–1.4 ppm (CH3 of ethyl groups) and δ 4.1–4.3 ppm (CH2O) are characteristic. Coupling with 31P (J = 5–20 Hz) may split peaks .

- HRMS-ESI/APCI : Molecular ion [M+H]+ at m/z 267.01 (calculated) validates the molecular formula C5H10BrF2O3P .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

Yield discrepancies often arise from competing side reactions (e.g., dehalogenation or radical pathways). To mitigate:

- Optimize catalyst systems : Copper-zinc combinations reduce aryl halide byproducts compared to palladium catalysts .

- Control reaction time and temperature : Prolonged heating (>24 hours at 80°C) may degrade the phosphonate. Use low-boiling solvents (e.g., THF) for better control .

- Monitor intermediates : In situ IR spectroscopy tracks the consumption of starting materials, ensuring reaction completion .

Q. What strategies enable selective difluoromethylation using this reagent in complex substrates?

The bromodifluoromethyl group acts as an electrophilic difluoromethylating agent. For selectivity:

- Substrate design : Electron-deficient aromatic rings (e.g., nitro- or carbonyl-substituted) enhance reactivity. Steric hindrance at ortho positions reduces unwanted coupling .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, improving regioselectivity .

- Additives : K2CO3 or CsF accelerates deprotonation of boronic acids in Suzuki-Miyaura couplings, minimizing side reactions .

Q. How can 31P NMR data be interpreted to distinguish this compound from its derivatives or degradation products?

- Chemical shift ranges : The parent compound shows δ ~20 ppm. Hydrolysis products (e.g., (BrCF2PO3H2)) shift upfield (δ 10–15 ppm) due to de-esterification .

- Coupling patterns : Splitting from adjacent fluorine atoms (e.g., in CF2Br group) may cause second-order effects in 19F-coupled 31P spectra. Decoupling experiments clarify these interactions .

- Quantitative analysis : Integration of 31P peaks relative to internal standards (e.g., trimethyl phosphate) quantifies purity and degradation .

Properties

IUPAC Name |

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADKVYIJIAENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215398 | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65094-22-6 | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodifluoromethyl diethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.